2,3-Dimercapto-1-propanesulfonic acid

Catalog No.
S568697
CAS No.
74-61-3
M.F
C3H8O3S3
M. Wt
188.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimercapto-1-propanesulfonic acid

CAS Number

74-61-3

Product Name

2,3-Dimercapto-1-propanesulfonic acid

IUPAC Name

2,3-bis(sulfanyl)propane-1-sulfonic acid

Molecular Formula

C3H8O3S3

Molecular Weight

188.3 g/mol

InChI

InChI=1S/C3H8O3S3/c4-9(5,6)2-3(8)1-7/h3,7-8H,1-2H2,(H,4,5,6)

InChI Key

JLVSRWOIZZXQAD-UHFFFAOYSA-N

SMILES

C(C(CS(=O)(=O)O)S)S

Synonyms

1-Sodium Sulfonate, 2,3-Dimercaptopropane, 2,3 Dimercapto 1 propanesulfonic Acid, 2,3 Dimercaptopropane 1 Sodium Sulfonate, 2,3 Dimercaptopropane 1 sulfonate Sodium, 2,3 Dimercaptopropanesulfonic Acid, 2,3-Dimercapto-1-propanesulfonic Acid, 2,3-Dimercaptopropane 1-Sodium Sulfonate, 2,3-Dimercaptopropane Sulfonate, Sodium, 2,3-Dimercaptopropane-1-sulfonate Sodium, 2,3-Dimercaptopropanesulfonic Acid, 2,3-Dithiopropanesulfate, Sodium, Dimaval, DMPS, DMPS Heyl, DMPS-Heyl, Mercuval, Sodium 2,3-Dimercaptopropane Sulfonate, Sodium 2,3-Dithiopropanesulfate, Unithiol, Unitiol

Canonical SMILES

C(C(CS(=O)(=O)O)S)S

Description

2,3-disulfanylpropane-1-sulfonic acid is an alkanesulfonic acid that is propane-1-sulfonic acid substituted by sulfanyl groups at positions 2 and 3. It is an alkanesulfonic acid and a dithiol.
A chelating agent used as an antidote to heavy metal poisoning.

2,3-Dimercapto-1-propanesulfonic acid is a water-soluble chelating agent that is primarily used for the treatment of heavy metal poisoning, particularly from arsenic and mercury. It is structurally characterized by the presence of two thiol groups (-SH) and a sulfonic acid group (-SO₃H), which enable it to form stable complexes with various heavy metals, facilitating their excretion from the body. The compound is also known as Unithiol in its sodium salt form and has been recognized for its potential therapeutic applications due to its lower toxicity compared to other chelators like dimercaprol .

, primarily through its thiol groups. These groups can donate electrons to form stable complexes with metal ions. The general reaction can be represented as:

Metaln++2 3 Dimercapto 1 propanesulfonic acidComplex\text{Metal}^{n+}+\text{2 3 Dimercapto 1 propanesulfonic acid}\rightarrow \text{Complex}

This reaction showcases the ability of the compound to bind with heavy metals such as mercury (Hg) and arsenic (As), thereby reducing their toxicity and aiding in their removal from biological systems .

The synthesis of 2,3-Dimercapto-1-propanesulfonic acid was first reported in 1956 by V. E. Petrunkin. The method involves the reaction of 2-hydroxypropane-1-sulfonic acid with a thiol reagent under controlled conditions to yield the desired product. The detailed synthetic pathway typically includes steps for purifying the resulting compound to ensure its efficacy as a chelating agent .

The primary applications of 2,3-Dimercapto-1-propanesulfonic acid include:

  • Heavy Metal Detoxification: It is used clinically for treating arsenic and mercury poisoning.
  • Research: It serves as a model compound in studies related to metal ion interactions and chelation therapy.
  • Potential Use in Snakebite Treatment: Recent studies suggest it may mitigate hemotoxic effects from snake venoms when administered promptly after exposure .

Several compounds exhibit similar chelating properties to 2,3-Dimercapto-1-propanesulfonic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsPrimary UseToxicity Level
DimercaprolContains one thiol groupTreatment for heavy metal poisoningHigher toxicity
Ethylenediaminetetraacetic acid (EDTA)Contains multiple amine groupsChelation of lead and other metalsModerate toxicity
N-acetylcysteineContains one thiol groupAntioxidant; mucolytic agentLow toxicity
2,3-Dimercapto-1-propanesulfonic acidTwo thiol groups; sulfonateChelation for arsenic and mercuryLower toxicity

2,3-Dimercapto-1-propanesulfonic acid stands out due to its dual thiol functionality and sulfonate group, making it particularly effective for specific heavy metals while being less toxic than alternatives like dimercaprol .

The synthesis of 2,3-Dimercapto-1-propanesulfonic acid was first reported in 1956 by V. E. Petrunkin, marking a pivotal moment in the development of water-soluble chelating agents. This initial synthetic achievement emerged from research conducted in Kiev, Soviet Union, where Petrunkin established the fundamental chemical pathway for producing this organosulfur compound. The historical significance of this development lies not only in the successful synthesis but also in the subsequent investigations into the compound's effects on heavy metal interactions, particularly with polonium-210, which demonstrated its potential as a protective agent with the ability to prolong survival time in experimental models.

The early research following Petrunkin's original synthesis focused on understanding the compound's behavior in biological systems and its effectiveness in addressing heavy metal toxicity. Studies conducted in the years immediately following 1956 revealed that 2,3-Dimercapto-1-propanesulfonic acid exhibited some protective effects against heavy metal poisoning, establishing the foundation for further chemical and structural investigations. The compound's development during this period was closely linked to research into dimercaprol, another chelating agent, which provided comparative insights into the structural requirements for effective metal chelation.

During the late 1950s and early 1960s, the Soviet Union continued to advance the understanding of 2,3-Dimercapto-1-propanesulfonic acid synthesis and applications. This period saw the compound gaining recognition in Eastern European countries, where it became an established component of chemical research programs focused on metal chelation and organosulfur chemistry. The historical development during this era established many of the fundamental synthetic principles that would later influence modern optimization strategies and characterization methods.

The evolution of synthetic approaches during the historical period laid the groundwork for understanding the relationship between the compound's unique structural features—specifically its two thiol groups and sulfonic acid functionality—and its chemical behavior. These early investigations provided crucial insights into the stability characteristics and reactivity patterns that would become central to later structural elucidation efforts and physicochemical property determinations.

Modern Synthetic Pathways and Optimization Strategies

Contemporary synthetic approaches to 2,3-Dimercapto-1-propanesulfonic acid have evolved significantly from the original 1956 methodology, incorporating advanced chemical engineering principles and optimization strategies to enhance yield, purity, and scalability. Modern synthetic pathways typically begin with the reaction of allyl halides with sulfite compounds to form the corresponding prop-2-ene-1-sulfonate intermediate. This initial step represents a critical foundation for the subsequent transformation sequences that ultimately yield the target compound with its characteristic dual thiol and sulfonic acid functionalities.

The optimized synthetic route involves a carefully controlled bromination process where the prop-2-ene-1-sulfonate intermediate undergoes treatment with bromine to generate sodium 2,3-dibromopropane-1-sulfonate. Modern optimization strategies have addressed the challenges associated with excess bromine removal through the implementation of sodium sulfite reduction rather than traditional distillation methods. This modification significantly reduces energy consumption and improves the overall efficiency of the synthetic process by ensuring rapid completion of the bromination reaction while minimizing unwanted side reactions.

A critical advancement in modern synthetic methodology involves the subsequent reaction of the dibrominated intermediate with sodium hydrogen sulfide in alkaline solution conditions. Kinetic studies have demonstrated that optimal reaction conditions require 24 to 5 hours at room temperature to achieve maximum yield of 2,3-Dimercapto-1-propanesulfonic acid while minimizing the formation of undesirable by-products such as mixed disulfides and tetrasulfides. Temperature elevation and extended reaction times have been found to promote side product formation, which reduces final yield and complicates purification procedures.

Contemporary optimization strategies also encompass alternative metal salt precipitation methods that enhance product isolation and purification. The modern approach includes options for precipitation with lead salts or reaction with various metal-II salts including mercury, cadmium, tin, copper, nickel, cobalt, or zinc to form corresponding complexes. These metal complexes serve as stable intermediates that can be subsequently decomposed with hydrogen sulfide to regenerate the free acid or its salts. The final purification step involves recrystallization from 90% ethanol or isopropanol, with optimal results achieved using a 10-fold amount of 90% ethanol to obtain pharmaceutically pure material.

Synthetic StepReagentsConditionsOptimization Strategy
Initial FormationAllyl halide + Sulfite50-100°C in waterTemperature control for yield maximization
BrominationBromine + Sodium sulfiteRoom temperatureSulfite reduction replaces distillation
Thiol IntroductionSodium hydrogen sulfideAlkaline, 24±5 hoursTime optimization prevents side reactions
Purification90% EthanolRecrystallization10-fold excess for purity enhancement

Structural Elucidation via X-ray Crystallography and Spectroscopic Methods

Advanced structural characterization of 2,3-Dimercapto-1-propanesulfonic acid has been achieved through comprehensive X-ray crystallographic studies and sophisticated spectroscopic methodologies that provide detailed insights into molecular geometry, bonding patterns, and crystal packing arrangements. X-ray crystallographic investigations have successfully determined the structures of various metal complexes formed between 2,3-Dimercapto-1-propanesulfonic acid and different metal ions, revealing crucial information about coordination geometry and intermolecular interactions. These crystallographic studies have demonstrated that the compound forms stable arsadithiolane ring structures when complexed with phenylarsenic compounds, with bond lengths consistent with established organometallic chemistry principles.

Nuclear magnetic resonance spectroscopy has emerged as a powerful tool for structural elucidation, particularly in solution-state characterization of 2,3-Dimercapto-1-propanesulfonic acid and its derivatives. One-dimensional and two-dimensional nuclear magnetic resonance spectroscopic methods have been employed to investigate the dynamic behavior of diastereomeric conjugates formed through redox reactions with organoarsenic compounds. These spectroscopic investigations have revealed the existence of syn and anti diastereomers, with nuclear magnetic resonance signals providing detailed information about the stereochemical preferences and interconversion pathways between different molecular conformations.

X-ray reflectometry studies have provided additional structural insights, particularly regarding the behavior of 2,3-Dimercapto-1-propanesulfonic acid in monolayer systems. Research utilizing laboratory X-ray reflectometers with photon energies of approximately 8 keV has investigated the molecular structure of dimyristoyl phosphatidylserine monolayers, which share structural similarities with 2,3-Dimercapto-1-propanesulfonic acid systems. These studies have demonstrated phase transitions from two-dimensional expanded liquid states to solid gel states, accompanied by ordering of hydrocarbon components and changes in molecular orientation relative to substrate surfaces.

The application of X-ray fluorescence imaging techniques has further enhanced structural characterization capabilities, providing quantitative mapping of elemental distributions and chemical species at submicrometer spatial resolution. Synchrotron X-ray fluorescence imaging offers detection limits between 5.0 × 10⁻²⁰ and 3.9 × 10⁻¹⁹ mol/mm² with spatial resolution improved to 150 nanometers, enabling detailed analysis of metal coordination environments in 2,3-Dimercapto-1-propanesulfonic acid complexes. These advanced imaging methods complement traditional crystallographic approaches by providing three-dimensional elemental mapping capabilities that enhance understanding of molecular assembly and crystal packing arrangements.

Analytical TechniqueDetection LimitSpatial ResolutionKey Structural Information
X-ray CrystallographySingle crystalAtomic levelBond lengths, coordination geometry
Nuclear Magnetic Resonanceppm levelMolecular levelStereochemistry, dynamics
X-ray Fluorescence Imaging0.1-1 mg/g0.03-0.2 mmElemental distribution
X-ray ReflectometryMonolayer levelNanometerPhase transitions, orientation

Physicochemical Properties: Density, Solubility, and Stability

The physicochemical properties of 2,3-Dimercapto-1-propanesulfonic acid are characterized by distinctive solubility patterns, thermal stability characteristics, and molecular parameters that reflect its unique structural features combining thiol functionality with sulfonic acid groups. The compound exhibits exceptional water solubility, with specifications indicating complete dissolution at concentrations of 100 mg/mL, producing clear solutions that demonstrate the hydrophilic nature imparted by the sulfonic acid moiety. In contrast, the compound shows minimal solubility in organic solvents, being almost insoluble in 95% ethanol, diethyl ether, and chloroform, which reflects the polar character of the molecule and its preferential interaction with aqueous environments.

Molecular weight determinations establish 2,3-Dimercapto-1-propanesulfonic acid as having a molecular weight of 188.3 g/mol for the free acid form, while the sodium salt monohydrate exhibits a molecular weight of 228.29 g/mol. The compound's melting point has been determined to be 229°C with decomposition, indicating substantial thermal stability up to elevated temperatures before molecular breakdown occurs. These thermal characteristics suggest robust covalent bonding within the molecular structure and significant intermolecular interactions that contribute to crystal lattice stability.

Stability studies have revealed that 2,3-Dimercapto-1-propanesulfonic acid exhibits pH-dependent stability behavior, with optimal stability observed under mildly acidic conditions. At pH 5.0, the compound retains 78-87% of its structural integrity over a seven-day period, demonstrating acceptable stability for practical applications. However, at neutral pH 7.0, the compound shows reduced stability, with significant degradation occurring over extended time periods, particularly affecting the titratable thiol groups that are essential for its chelating properties. This pH-dependent stability profile necessitates careful consideration of storage and handling conditions to maintain chemical integrity.

The compound's solution properties include a pH range of 3.5-5.0 when dissolved in water, reflecting the acidic nature of the sulfonic acid functional group. Colorimetric specifications require that a 0.7g sample dissolved in 10mL of water produce a colorless solution, indicating high purity and absence of chromophoric impurities. Storage requirements specify maintenance at 2-8°C to ensure long-term stability and prevent degradation reactions that could compromise the compound's chemical properties.

PropertyValueMeasurement Conditions
Molecular Weight (free acid)188.3 g/molStandard conditions
Molecular Weight (sodium salt monohydrate)228.29 g/molStandard conditions
Water Solubility100 mg/mLClear solution
Ethanol SolubilityAlmost insoluble95% ethanol
Melting Point229°C (decomposition)Standard pressure
pH Range3.5-5.0Aqueous solution
Stability at pH 5.078-87% retentionSeven-day period
Storage Temperature2-8°CLong-term stability

Thermodynamic Stability Constants

The thermodynamic stability of metal complexes formed with 2,3-dimercapto-1-propanesulfonic acid is fundamentally governed by the formation constants that describe the equilibrium between free metal ions, the chelating agent, and the resulting metal-ligand complexes [20] [24]. The formation constant represents the measure of thermodynamic stability and is directly related to the standard Gibbs free energy change according to the relationship ΔG° = -RT ln Kf, where higher negative values of ΔG° indicate greater complex stability [20].

Studies utilizing X-ray absorption spectroscopy and density functional theory calculations have revealed critical insights into the binding mechanisms of 2,3-dimercapto-1-propanesulfonic acid with heavy metals [9] [13]. Contrary to established assumptions, research demonstrates that the two sulfhydryl functional groups of the chelator molecule cannot simultaneously bind to a common mercury atom, challenging the traditional understanding of chelate complex formation [9]. This finding has significant implications for the interpretation of stability constants and suggests that 2,3-dimercapto-1-propanesulfonic acid functions primarily through monofunctional binding rather than true bidentate chelation [9].

Kinetic Aspects of Complex Formation

The kinetic stability of metal-2,3-dimercapto-1-propanesulfonic acid complexes is characterized by the rates of formation and dissociation reactions [21] [25]. The kinetic chelate effect, which results in slower dissociation rates for polydentate ligands compared to monodentate analogs, plays a crucial role in determining the overall stability of these complexes [21] [25]. The relationship between equilibrium constants and rate constants follows the fundamental equation Keq = kf/kr, where kf represents the forward rate constant and kr the reverse rate constant [21] [25].

Research on metal-ligand equilibria in solution has demonstrated that the formation of metal complexes with 2,3-dimercapto-1-propanesulfonic acid occurs through stepwise processes, with each step characterized by distinct kinetic parameters [24]. The first dissociation step is typically slower in bidentate ligands due to the requirement for molecular rotation to move the free ligand away from the open coordination site on the metal ion [21] [25].

Temperature and pH Dependencies

The thermodynamic parameters of metal-2,3-dimercapto-1-propanesulfonic acid complexation exhibit significant temperature and pH dependencies [20] [24]. The stability constants must be determined under carefully controlled conditions, typically in dilute solutions where activity coefficients approach unity, or through extrapolation to infinite dilution [24]. Studies have shown that pH variations significantly affect the speciation of both the metal ions and the chelating agent, directly influencing the apparent stability constants [15].

ParameterTemperature Range (°C)pH RangeIonic Strength (M)
Formation Constants20-303.0-8.00.1-1.0
Kinetic Rates257.40.15
Thermodynamic Data25Variable0.1

Selectivity Profiles for Heavy Metals: Mercury, Lead, Cadmium, and Arsenic

Mercury Binding Characteristics

2,3-Dimercapto-1-propanesulfonic acid demonstrates particularly strong affinity for mercury ions, with the interaction characterized by the formation of four-coordinate species at higher ligand-to-metal ratios [9]. Research utilizing mercury LIII-edge X-ray absorption spectroscopy has shown that at 2,3-dimercapto-1-propanesulfonic acid to mercury ratios of 4:1, four-coordinate complexes are observed to form [9]. However, the absence of exclusively four-coordinate species at lower ratios indicates that significant quantities of true chelate complexes are not formed under typical experimental conditions [9].

The thermodynamic stability of mercury-2,3-dimercapto-1-propanesulfonic acid complexes is enhanced by the single negative charge of the sulfonate group, which allows for the formation of stable four-coordinate species compared to other chelating agents [9]. Chromatographic analysis of samples containing mercury and excess 2,3-dimercapto-1-propanesulfonic acid yields ligand-to-metal ratios of 4:1 for co-eluting sulfur and mercury peaks [9].

Lead and Cadmium Selectivity

Comparative studies of chelating agents have demonstrated that 2,3-dimercapto-1-propanesulfonic acid exhibits moderate binding capacity for lead and cadmium ions [14] [17]. The intravenous application of 2,3-dimercapto-1-propanesulfonic acid shows effectiveness for lead chelation, though other agents such as ethylene diamine tetraacetic acid derivatives may be preferred for cadmium removal [14]. The binding selectivity is influenced by the charge distribution and steric factors of the metal-ligand complexes [15].

Research on metal binding capacity through inductively coupled plasma mass spectroscopy analysis indicates that 2,3-dimercapto-1-propanesulfonic acid demonstrates variable efficiency across different heavy metals [14]. Lead can be effectively chelated using this agent, with binding occurring through the sulfhydryl groups of the molecule [14] [17].

Arsenic Complex Formation

The interaction between 2,3-dimercapto-1-propanesulfonic acid and arsenic compounds involves complex reduction and chelation processes [6] [11]. Studies have demonstrated that pentavalent arsenic compounds are reduced by 2,3-dimercapto-1-propanesulfonic acid to their trivalent analogs and subsequently chelated by the vicinal dithiol groups, forming covalent arsenic-sulfur bonds within five-membered chelate rings [6].

The formation of 2,3-dimercapto-1-propanesulfonic acid-monomethylarsonous acid complexes has been characterized using electrospray tandem mass spectrometry and high-performance liquid chromatography separation [11]. This complex formation provides mechanistic insight into the inhibition of arsenic methylation processes, as the chelating agent reduces the availability of monomethylarsonous acid for subsequent biomethylation reactions [11].

Metal IonBinding AffinityComplex StoichiometryStability Ranking
MercuryHigh1:4 (Metal:Ligand)1
ArsenicHigh1:1 (Metal:Ligand)2
LeadModerateVariable3
CadmiumLow-ModerateVariable4

Comparative Analysis with meso-2,3-Dimercaptosuccinic acid and Dimercaprol

Structural and Binding Differences

The comparative analysis of 2,3-dimercapto-1-propanesulfonic acid with meso-2,3-dimercaptosuccinic acid and dimercaprol reveals significant differences in their chelation mechanisms and therapeutic efficacy [16] [17]. Unlike dimercaprol, which redistributes mercury to the brain, both 2,3-dimercapto-1-propanesulfonic acid and meso-2,3-dimercaptosuccinic acid do not exhibit this undesirable redistribution effect [16]. This fundamental difference makes the water-soluble analogs significantly safer for clinical applications [16].

Research using density functional theory calculations demonstrates that neither 2,3-dimercapto-1-propanesulfonic acid nor meso-2,3-dimercaptosuccinic acid forms true chelate complexes with mercuric ions [13]. Both agents should be considered suboptimal for their clinical task of binding mercuric ions when compared to theoretically designed chelators [13]. The formation constants for mercury chelates with stereoisomers of meso-2,3-dimercaptosuccinic acid have been determined through potentiometric titrations, revealing that mercury binding occurs predominantly through monofunctional coordination [15].

Therapeutic Index Comparison

The therapeutic index of 2,3-dimercapto-1-propanesulfonic acid and meso-2,3-dimercaptosuccinic acid is significantly higher than that of dimercaprol [16]. Animal experiments and human data indicate that these dithiol chelators enhance arsenic and mercury excretion more effectively than dimercaprol while minimizing adverse redistribution effects [16]. The water-soluble nature of both compounds allows for more controlled administration and elimination compared to the oil-based dimercaprol [16].

Studies comparing the binding capacity of these three chelating agents demonstrate that intravenous application of 2,3-dimercapto-1-propanesulfonic acid is most suitable for the diagnosis and treatment of multiple metal exposure involving antimony, arsenic, and mercury [14]. In contrast, meso-2,3-dimercaptosuccinic acid shows comparable efficacy for lead chelation but may be less effective for other metals [14] [17].

Mechanistic Distinctions

The fundamental mechanistic differences between these chelating agents lie in their molecular structure and resulting binding properties [16] [17]. Dimercaprol contains two sulfhydryl groups attached to adjacent carbon atoms but lacks the sulfonate group present in 2,3-dimercapto-1-propanesulfonic acid [19]. This structural difference significantly affects the water solubility and bioavailability of the compounds [16].

Research has shown that the carboxylate groups in meso-2,3-dimercaptosuccinic acid are positioned closer to the coordinating thiolate groups compared to the sulfonate group in 2,3-dimercapto-1-propanesulfonic acid [9]. This proximity may destabilize certain metal complexes due to increased negative charge repulsion [9]. The single negative charge of 2,3-dimercapto-1-propanesulfonic acid allows for the formation of more stable four-coordinate species compared to the multiple negative charges present in meso-2,3-dimercaptosuccinic acid complexes [9].

Chelating AgentWater SolubilityBrain RedistributionTherapeutic IndexMetal Selectivity
2,3-Dimercapto-1-propanesulfonic acidHighNoneHighHg, As, Sb
meso-2,3-Dimercaptosuccinic acidHighNoneHighPb, Hg
DimercaprolLow (oil-based)YesLowMultiple

Intracellular vs. Extracellular Chelation Efficacy

Cellular Transport Mechanisms

The cellular transport of 2,3-dimercapto-1-propanesulfonic acid occurs primarily through organic anion transporters, specifically human organic anion transporter 1 and organic anion transporter 3 [4] [23] [38]. Research utilizing Xenopus oocyte expression systems has demonstrated that both reduced and oxidized forms of 2,3-dimercapto-1-propanesulfonic acid interact with these transporters, though with different affinities [4]. The reduced form exhibits an inhibition constant of 22.4 ± 8.4 μM for human organic anion transporter 1, while the oxidized form shows a higher inhibition constant of 66 ± 13.6 μM [4].

Studies on intact rabbit renal proximal tubules indicate that organic anion transporter 3 represents the dominant basolateral player in renal detoxification processes involving 2,3-dimercapto-1-propanesulfonic acid [38]. The oxidized form of the chelating agent, which constitutes approximately 80% of the compound in blood within 30 minutes, shows preferential interaction with organic anion transporter 3 over organic anion transporter 1 [4] [38].

Intracellular Chelation Efficiency

The intracellular chelation efficiency of 2,3-dimercapto-1-propanesulfonic acid is limited by several factors, including its ability to access intracellular metal stores and its stability within the cellular environment [2] [37]. Research has demonstrated that 2,3-dimercapto-1-propanesulfonic acid administered to mercury-poisoned animal models failed to remove mercury from tissues and reduce the inorganic mercury burden in the brain, indicating limited usefulness as an intracellular chelation agent [2].

Studies on the cellular effects of 2,3-dimercapto-1-propanesulfonic acid reveal that the compound causes mobilization of metals such as zinc and copper from metalloproteins, resulting in membrane permeation changes [28]. The chelating agent induces attachment of cytoplasmic proteins, specifically carbonic anhydrase, to cellular membranes through mechanisms involving sulfhydryl groups [28]. These findings suggest that intracellular metal redistribution may occur, potentially affecting cellular function and enzyme activity [28].

Extracellular Chelation Mechanisms

The extracellular chelation mechanisms of 2,3-dimercapto-1-propanesulfonic acid involve rapid complex formation with circulating metal ions and subsequent elimination through renal excretion [4] [23]. The compound demonstrates high efficiency in reducing renal mercury burden and increasing urinary mercury excretion through extracellular chelation processes [4]. The classical organic anion secretory pathway plays a crucial role in the elimination of 2,3-dimercapto-1-propanesulfonic acid and its metal chelates [4].

Research indicates that the extracellular chelation efficiency is enhanced by the water-soluble nature of 2,3-dimercapto-1-propanesulfonic acid and its rapid distribution in extracellular fluids [16]. The compound's ability to form stable complexes with metal ions in the bloodstream facilitates their removal before significant intracellular accumulation occurs [14] [16]. However, the formation of metal complexes may reduce the compound's affinity for certain transporters, as demonstrated by the lack of interaction between 2,3-dimercapto-1-propanesulfonic acid-mercury chelates and human organic anion transporter 1 [4].

Comparative Intracellular vs. Extracellular Effectiveness

The comparative effectiveness of intracellular versus extracellular chelation by 2,3-dimercapto-1-propanesulfonic acid varies significantly depending on the target metal and the timing of intervention [16] [37]. Studies demonstrate that the compound is most effective when administered promptly after metal exposure, suggesting that extracellular chelation of circulating metals is more successful than removal of already accumulated intracellular metal stores [16].

Research on the paradoxical effects of 2,3-dimercapto-1-propanesulfonic acid in cellular systems reveals complex interactions with intracellular calcium homeostasis and transport proteins [37] [40]. The compound produces time- and dose-dependent decreases in intracellular calcium concentrations, which may affect cellular function and the activity of efflux transporters [37] [40]. These findings indicate that while the primary mechanism involves extracellular chelation, secondary intracellular effects may contribute to the overall therapeutic outcome [37].

Chelation LocationEfficiency LevelTransport MechanismLimiting Factors
ExtracellularHighOrganic Anion TransportersComplex Formation
IntracellularLimitedCarrier-Mediated UptakeTissue Penetration
Renal EliminationHighTubular SecretionTransporter Saturation
Brain PenetrationMinimalBlood-Brain BarrierLimited Access

XLogP3

-0.2

Related CAS

4076-02-2 (Parent)

Other CAS

74-61-3

Wikipedia

2,3-dimercapto-1-propanesulfonic acid

Dates

Modify: 2023-07-20

Explore Compound Types